molecular formula C13H21NO5 B1455102 2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid CAS No. 1251009-59-2

2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid

Cat. No. B1455102
M. Wt: 271.31 g/mol
InChI Key: HTJUFOVAKKEPJG-UHFFFAOYSA-N
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Description

The compound “2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid” is a chemical with the molecular weight of 271.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-13(8-14)6-4-5-9(18-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 271.31 .

Scientific Research Applications

  • Organic Synthesis, Nanotechnology, and Polymers

    • Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers .
    • They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
    • In the area of polymer, carboxylic acids present applications such as monomers, additives, catalysts, etc .
  • Synthesis of N-tert-Butanesulfinamide

    • Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
    • The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-13(8-14)4-5-18-6-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJUFOVAKKEPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCOCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Reactant of Route 2
2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Reactant of Route 3
2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Reactant of Route 5
2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Reactant of Route 6
2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid

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